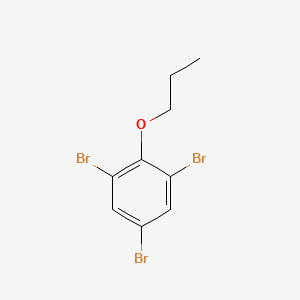
1,3,5-Tribromo-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tribromo-2-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and a propoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxybenzene using bromine in the presence of a catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 1,3,5-positions on the benzene ring.
Another method involves the use of 1,3,5-tribromobenzene as a starting material. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using specialized reactors and equipment. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
1,3,5-Tribromo-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, propyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated benzene derivatives.
科学的研究の応用
1,3,5-Tribromo-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It acts as a precursor for the synthesis of active pharmaceutical ingredients.
Analytical Chemistry: It is employed as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry.
作用機序
The mechanism of action of 1,3,5-tribromo-2-propoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the propoxy group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions depend on the nature of the reagents and conditions used.
類似化合物との比較
Similar Compounds
1,3,5-Tribromobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1,3,5-Trichlorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
2,4,6-Tribromoanisole: Contains a methoxy group instead of a propoxy group, affecting its chemical behavior.
Uniqueness
1,3,5-Tribromo-2-propoxybenzene is unique due to the presence of both bromine atoms and a propoxy group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and materials science.
特性
CAS番号 |
90326-75-3 |
|---|---|
分子式 |
C9H9Br3O |
分子量 |
372.88 g/mol |
IUPAC名 |
1,3,5-tribromo-2-propoxybenzene |
InChI |
InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
InChIキー |
JQKZLEKJLGTXAF-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


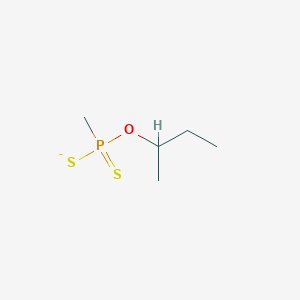
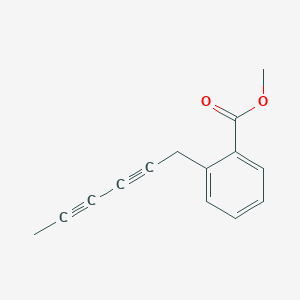
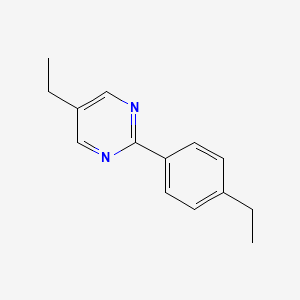
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
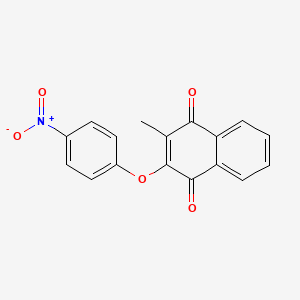
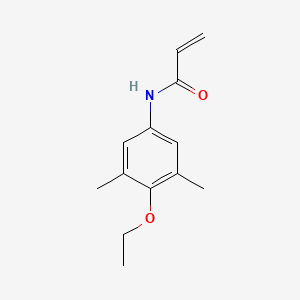
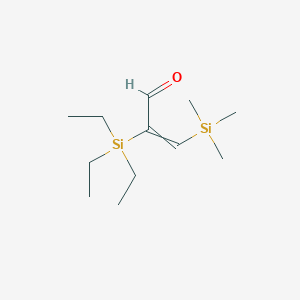

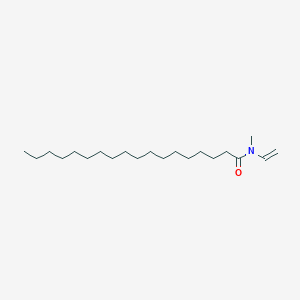
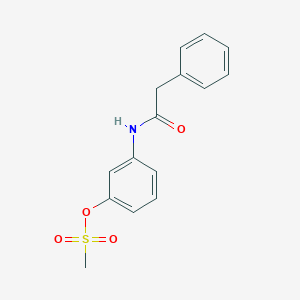
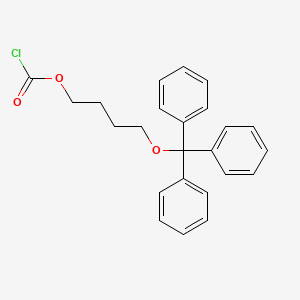
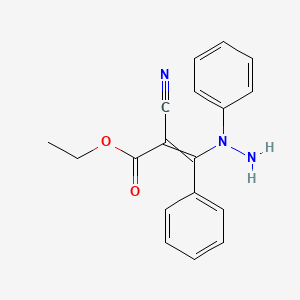
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
